N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide
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Overview
Description
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a white crystalline solid that is soluble in organic solvents such as ether, methanol, and chloroform. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Dimethyl sulfoxide (DMSO) is often used as a solvent for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted pyrrolidine compounds.
Scientific Research Applications
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used as a reagent in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Pyrrolidinone: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-Diethyl-3-(methylamino)pyrrolidine-1-carboxamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its combination of diethyl and methylamino groups provides it with unique properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
64021-87-0 |
---|---|
Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N,N-diethyl-3-(methylamino)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-7-6-9(8-13)11-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
ZJHRXTYSGSKQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(C1)NC |
Origin of Product |
United States |
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